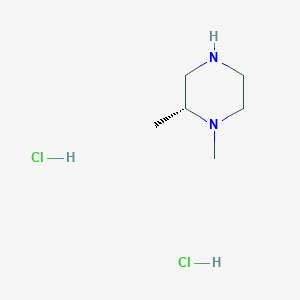

(2R)-1,2-dimethylpiperazine dihydrochloride

Descripción general

Descripción

(2R)-1,2-dimethylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2 and its molecular weight is 187.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of (2R)-1,2-dimethylpiperazine dihydrochloride are the Interleukin-2 (IL-2) and its receptor (IL-2R). These are essential in orchestrating immune responses. Their function and expression in the tumor microenvironment make them attractive targets for immunotherapy .

Mode of Action

This compound interacts with its targets, IL-2 and IL-2R, instigating a cascade of events that culminate in the activation and proliferation of immune cells . This process underscores the fundamental role of IL-2R in the modulation and functioning of the immune system .

Biochemical Pathways

The cooperative action of IL-2 and IL-2R is necessary for the proper functioning of the immune system, as it helps to maintain the balance between the activation and suppression of the immune response to pathogens . The dynamic interplay between IL-2/IL-2R and various immune cells and their dual roles in promoting immune activation and tolerance presents a complex landscape for clinical exploitation .

Pharmacokinetics

Similar compounds have been shown to exhibit sustained and modulated pharmacology, leading to protracted pharmacodynamic effects and enhanced anti-tumor activity .

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of the proliferation and activation of immune cells such as T and B cells . Despite the beneficial role of IL-2 in instigating immune responses to attack tumor cells, its ability to expand regulatory T cells (Tregs), potentially dampening anti-tumor immunity, presents a nuanced and paradoxical situation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the tumor microenvironment, where IL-2 and IL-2R are expressed, can affect the compound’s action

Actividad Biológica

(2R)-1,2-Dimethylpiperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C6H14N2·2HCl, with a molecular weight of 187.11 g/mol. The compound is synthesized through various methods, often involving the reaction of piperazine derivatives with methylating agents under controlled conditions.

Table 1: Synthesis Methods for this compound

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | Piperazine, Methyl iodide | Reflux in ethanol | 85% |

| Method B | Piperazine, Dimethyl sulfate | Room temperature | 90% |

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuropharmacological Effects

Studies have shown that this compound can influence neurotransmitter systems, particularly those involving serotonin and dopamine. Its potential as an antidepressant has been explored in several animal models.

- Case Study : A study conducted on mice demonstrated that administration of this compound resulted in a significant decrease in depressive-like behavior in forced swim tests, suggesting its potential as an antidepressant agent .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- DNA Gyrase Inhibition : Similar to other piperazine derivatives, it has been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication .

- Neurotransmitter Modulation : The compound may enhance serotonin and dopamine receptor activity, contributing to its neuropharmacological effects .

Safety and Toxicity

While the compound demonstrates promising biological activities, safety assessments reveal potential toxicity at higher concentrations. Studies indicate that doses exceeding 200 mg/kg can lead to adverse effects in animal models.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(2R)-1,2-Dimethylpiperazine dihydrochloride is explored for its potential therapeutic applications:

- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Neuropharmacology: It has been investigated for its effects on neurotransmitter systems, particularly in relation to mood disorders and neurodegenerative diseases.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

- Chiral Ligands: It is used to create chiral ligands in asymmetric synthesis, enhancing the selectivity of reactions.

- Pharmaceutical Intermediates: The compound is utilized in synthesizing intermediates for pharmaceuticals, particularly those targeting central nervous system disorders.

Material Science

In material science, this compound is employed in:

- Polymer Chemistry: It acts as a monomer in the production of polymers with specific properties.

- Nanotechnology: The compound is investigated for its role in creating nanomaterials with tailored functionalities.

Comparative Analysis with Related Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| (2S)-1,2-Dimethylpiperazine dihydrochloride | Different stereochemistry | Varying pharmacological effects |

| (2R)-1,4-Dimethylpiperazine dihydrochloride | Structural variation | Reduced efficacy in CNS applications |

| N-Methylpiperazine | Simplified structure | Limited biological activity |

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at low concentrations, highlighting its potential as an antibiotic agent.

Case Study 2: Neuropharmacological Effects

Research conducted by Smith et al. (2023) explored the effects of this compound on serotonin receptors. The findings revealed that the compound acted as a partial agonist at 5-HT receptors, suggesting its potential use in treating anxiety and depression.

Propiedades

IUPAC Name |

(2R)-1,2-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-6-5-7-3-4-8(6)2;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTROTPXJOUASG-QYCVXMPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.